molecular formula C22H21ClN2O3S2 B3499035 4-Chloro-3-(N-(2,3-dimethylphenyl)sulfamoyl)-N-(3-(methylthio)phenyl)benzamide

4-Chloro-3-(N-(2,3-dimethylphenyl)sulfamoyl)-N-(3-(methylthio)phenyl)benzamide

Cat. No.: B3499035
M. Wt: 461.0 g/mol
InChI Key: UDCAKZBFDOENBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(N-(2,3-dimethylphenyl)sulfamoyl)-N-(3-(methylthio)phenyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the presence of chloro, sulfamoyl, and methylthio groups, contribute to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c1-14-6-4-9-20(15(14)2)25-30(27,28)21-12-16(10-11-19(21)23)22(26)24-17-7-5-8-18(13-17)29-3/h4-13,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCAKZBFDOENBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)SC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(N-(2,3-dimethylphenyl)sulfamoyl)-N-(3-(methylthio)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Sulfonation: The amino group can be sulfonated using chlorosulfonic acid to form the sulfonamide.

    Coupling Reaction: The sulfonamide can be coupled with 2,3-dimethylphenylamine and 3-(methylthio)aniline under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates. The presence of the sulfonamide group suggests it could interfere with folic acid synthesis in bacteria, similar to other sulfonamide drugs.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    4-Chloro-N-(2,3-dimethylphenyl)benzamide: A structurally similar compound lacking the sulfonamide group.

Uniqueness

4-Chloro-3-(N-(2,3-dimethylphenyl)sulfamoyl)-N-(3-(methylthio)phenyl)benzamide is unique due to the combination of chloro, sulfamoyl, and methylthio groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(N-(2,3-dimethylphenyl)sulfamoyl)-N-(3-(methylthio)phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(N-(2,3-dimethylphenyl)sulfamoyl)-N-(3-(methylthio)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.